
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate” is a chemical compound with the CAS Number: 149105-25-9. It has a molecular weight of 264.36 and its molecular formula is C16H24O3 . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point of this compound is not specified .科学的研究の応用
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG) is a reactive alpha-oxoaldehyde with implications in diabetes and neurodegenerative diseases due to its role in forming advanced glycation end-products. Its presence in foodstuffs and biological samples, alongside its potential therapeutic applications, suggests areas for further research into similar compounds, including methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (Nemet, Varga-Defterdarović, & Turk, 2006).
Biobased Superpolymers for Packaging
Research into fully biobased homopolyesters of 2,5-furandicarboxylic acid demonstrates the synthesis and application potential of polyesters with different properties. This work, focusing on sustainable packaging materials, could extend to exploring the properties of this compound as a component in polymer synthesis (Guidotti et al., 2020).
Photoremovable Protecting Groups
The study on 2,5-dimethylphenacyl esters, which can release carboxylic acids upon irradiation, presents an application in organic synthesis and biochemistry. This principle could be applied to this compound, investigating its utility as a photoremovable protecting group (Zabadal et al., 2001).
Long-Wavelength Fluorophores
Research on dioxaborine compounds has shown significant contributions to the development of long-wavelength fluorophores. The chemical structure and properties of this compound could be explored for similar applications in creating efficient fluorophores (Polishchuk et al., 2018).
Synthesis of New Chemical Entities
The development of new chemical entities, such as methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate for treating hyperproliferative and inflammatory disorders, highlights the potential for this compound in pharmaceutical synthesis and application (Kucerovy et al., 1997).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
作用機序
Target of Action
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as Gemfibrozil, is a lipid-regulating agent . Its primary target is the peroxisome proliferator-activated receptor α (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, including the breakdown of fatty acids .
Mode of Action
This compound interacts with its target, PPARα, by serving as a ligand . This interaction activates PPARα, leading to the upregulation of genes involved in lipid metabolism . The activation of these genes results in the reduction of serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol .
Biochemical Pathways
The activation of PPARα by this compound affects several biochemical pathways. These include the β-oxidation pathway for the breakdown of fatty acids, the reverse cholesterol transport pathway for the removal of cholesterol from tissues, and the lipoprotein lipase pathway for the hydrolysis of triglycerides . The downstream effects of these pathway alterations contribute to the overall lipid-lowering effect of the compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound undergoes hydroxylation at the 5’-methyl and 4’ positions to form metabolites . It also undergoes O-glucuronidation, primarily mediated by UGT2B7, but also by UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17 . These metabolic processes can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of serum triglyceride levels and an increase in HDL cholesterol . At the cellular level, the compound’s action results in the upregulation of genes involved in lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, exercise, and other medications can affect the compound’s lipid-lowering effect . Additionally, the compound’s stability can be influenced by storage conditions .
特性
IUPAC Name |
methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSETYDHFYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-25-9 |
Source


|
| Record name | Gemfibrozil methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149105259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEMFIBROZIL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DS4T7GUH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)
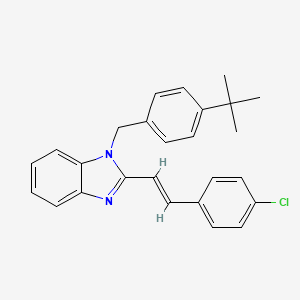
![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)
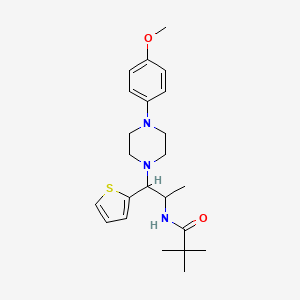
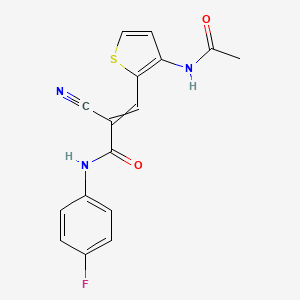
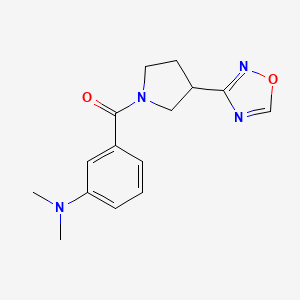
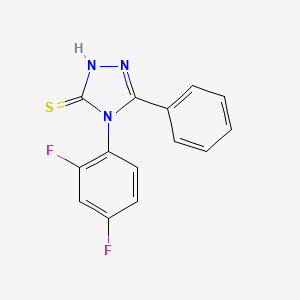
![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)
![2-(6-Tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2706063.png)
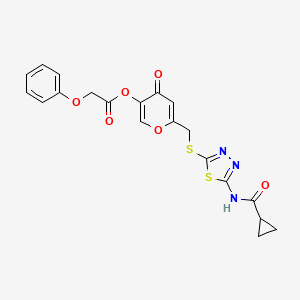
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)
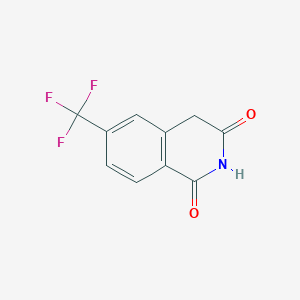
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)
